molecular formula C8H4INO2 B11851254 4-cyano-3-iodoBenzoic acid

4-cyano-3-iodoBenzoic acid

Cat. No.: B11851254
M. Wt: 273.03 g/mol
InChI Key: MAPYTADMDDOORV-UHFFFAOYSA-N
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Description

4-Cyano-3-iodobenzoic acid is an organic compound with the molecular formula C8H4INO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by iodine and cyano groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-3-iodobenzoic acid typically involves the iodination of 4-cyanobenzoic acid. One common method is the Sandmeyer reaction, where 4-cyanobenzoic acid is first diazotized using sodium nitrite and hydrochloric acid, followed by the addition of potassium iodide to introduce the iodine atom . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, various aromatic derivatives, and complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

4-Cyano-3-iodobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-cyano-3-iodobenzoic acid depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the cyano group can interact with specific enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: Similar structure but lacks the cyano group.

    3-Iodobenzoic Acid: Iodine atom is at a different position on the benzene ring.

    4-Cyanobenzoic Acid: Lacks the iodine atom.

Uniqueness

4-Cyano-3-iodobenzoic acid is unique due to the presence of both iodine and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H4INO2

Molecular Weight

273.03 g/mol

IUPAC Name

4-cyano-3-iodobenzoic acid

InChI

InChI=1S/C8H4INO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12)

InChI Key

MAPYTADMDDOORV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)C#N

Origin of Product

United States

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